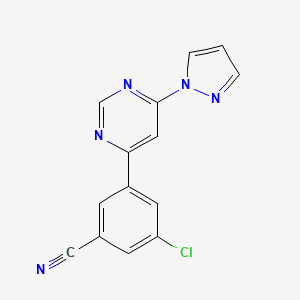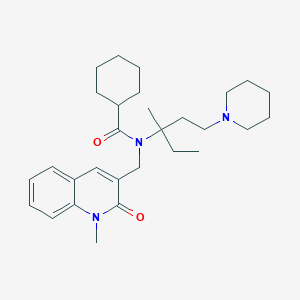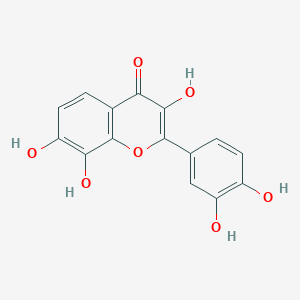
3-Chloro-5-(6-pyrazol-1-ylpyrimidin-4-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID28067079-Compound-98: is a small molecular drug developed by Heptares Therapeutics Limited. It has the chemical formula C14H8ClN5 and is known for its interaction with metabotropic glutamate receptor 5 (mGluR5). This compound has shown potential in modulating various signaling pathways, making it a subject of interest in therapeutic research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID28067079-Compound-98 involves multiple steps, starting with the preparation of the core structure. The key steps include:
- Formation of the core structure through a series of condensation reactions.
- Introduction of the chlorine and cyano groups via halogenation and cyanation reactions.
- Final purification using chromatographic techniques to obtain the pure compound .
Industrial Production Methods: Industrial production of PMID28067079-Compound-98 follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of industrial-grade reagents and solvents.
- Implementation of large-scale purification methods such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions: PMID28067079-Compound-98 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products:
Scientific Research Applications
PMID28067079-Compound-98 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PMID28067079-Compound-98 involves its interaction with metabotropic glutamate receptor 5 (mGluR5). Upon binding to this receptor, the compound induces a conformational change that triggers signaling via guanine nucleotide-binding proteins (G proteins). This activation leads to the modulation of downstream effectors, including the phosphatidylinositol-calcium second messenger system, which generates a calcium-activated chloride current. These signaling events play a crucial role in regulating synaptic plasticity and neural network activity .
Properties
Molecular Formula |
C14H8ClN5 |
|---|---|
Molecular Weight |
281.70 g/mol |
IUPAC Name |
3-chloro-5-(6-pyrazol-1-ylpyrimidin-4-yl)benzonitrile |
InChI |
InChI=1S/C14H8ClN5/c15-12-5-10(8-16)4-11(6-12)13-7-14(18-9-17-13)20-3-1-2-19-20/h1-7,9H |
InChI Key |
RDPNIWXBEYDORQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)C3=CC(=CC(=C3)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]acetamide](/img/structure/B10834973.png)
![(6S)-7-[2-Chloro-3-(trifluoromethyl)benzyl]-6-ethyl-3-pyrazin-2-yl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B10834984.png)
![[2-chloro-3-(trifluoromethyl)phenyl]-[(8R)-8-methyl-4-(1H-pyrazol-5-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone](/img/structure/B10834987.png)
![N-[2-[4,7-dichloro-6-(3-chlorothiophen-2-yl)pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-2,2,2-trifluoroacetamide](/img/structure/B10834992.png)


![6-[2-cyano-2-(6-oxo-7,8,9,10-tetrahydro-5H-phenanthridin-3-yl)propyl]pyridine-2-carbonitrile](/img/structure/B10835010.png)

![2-[3-[2-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]-1H-indol-5-yl]phenyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B10835012.png)
![5-(4-Chlorophenyl)-7-methoxy-5-(oxan-4-ylmethyl)imidazo[2,1-a]isoindole](/img/structure/B10835024.png)

![(3S)-N-cyclopropyl-3-[[(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B10835027.png)

![2,3-Bis[(diethoxyphosphinyl)oxy]propyl 2-(acetyloxy)benzoate](/img/structure/B10835046.png)
